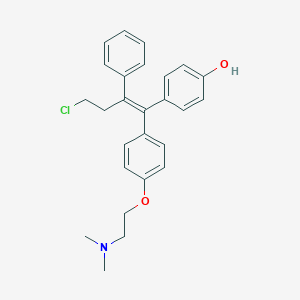

(E)-4-Hydroxytoremifene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCUUXSMIJSEB-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443271 | |

| Record name | (E)-4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177748-22-0 | |

| Record name | (E)-4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Receptor Pharmacology of E 4 Hydroxytoremifene

Estrogen Receptor (ER) Binding Dynamics and Specificity

The interaction of (E)-4-Hydroxytoremifene with estrogen receptors is central to its mechanism of action. Like other SERMs, it competitively binds to ERs, displacing the endogenous ligand, 17β-estradiol. nih.govmedchemexpress.com This binding initiates conformational changes in the receptor, leading to the recruitment of co-regulator proteins (co-activators or co-repressors) that ultimately modulate the transcription of estrogen-responsive genes. bmbreports.org

This compound exhibits a high binding affinity for estrogen receptors, which is greater than that of its parent compound, toremifene (B109984). wikipedia.org The two main subtypes of the estrogen receptor, ERα and ERβ, share homology in their ligand-binding domains but differ in their tissue distribution and transcriptional activities. bmbreports.org While direct comparative binding data for this compound across both ER subtypes is not extensively detailed in the provided search results, the behavior of the closely related metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), offers significant insight. 4-OHT, like other SERMs such as raloxifene (B1678788), demonstrates differential affinity and activity at ERα and ERβ. nih.gov For instance, raloxifene binds preferentially to ERα. medchemexpress.com It is established that different ligands can vary in their affinity for the alpha and beta isoforms. medchemexpress.com The structural similarity between this compound and 4-OHT suggests that it likely also displays subtype-selective binding, a key factor in its tissue-specific effects.

Data on the specific relative binding affinity (RBA) of this compound for ERα and ERβ compared to estradiol (B170435) is not available in the provided search results. However, the table below illustrates typical comparative affinities for related SERMs to demonstrate the concept of receptor subtype selectivity.

Interactive Data Table: Illustrative ER Binding Affinities of Selected SERMs

| Compound | Target Receptor | Relative Binding Affinity (RBA %) (Estradiol = 100) |

|---|---|---|

| Estradiol | ERα | 100 |

| Estradiol | ERβ | 100 |

| 4-Hydroxytamoxifen | ERα | High (comparable to Estradiol) |

| 4-Hydroxytamoxifen | ERβ | Moderate |

| Raloxifene | ERα | High |

The stereochemistry of triphenylethylene-based SERMs is a critical determinant of their binding potency and biological activity. These molecules possess geometric isomers (E and Z configurations) based on the arrangement of the phenyl rings around the ethylene (B1197577) core. For 4-hydroxytamoxifen, the Z-isomer has a significantly higher binding affinity for both ERα and ERβ compared to the E-isomer. nih.gov The determination of the E and Z geometries for compounds like 4-hydroxytoremifene (B1666333) is confirmed through advanced spectroscopic methods. nih.gov The spatial orientation of the phenolic hydroxyl group and the side chain is crucial for optimal interaction within the ligand-binding pocket of the estrogen receptor, forming key hydrogen bonds with residues such as Glu353 and Arg394. nih.gov Studies on other structurally related compounds have also demonstrated a clear stereochemical preference for binding to the estrogen receptor, which directly correlates with their hormonal responsiveness. nih.gov

Estrogen-Related Receptor Gamma (ERRγ) Modulation by this compound

Beyond the classical estrogen receptors, this compound also interacts with the estrogen-related receptor gamma (ERRγ). wikipedia.orgresearchgate.net ERRγ is an orphan nuclear receptor, meaning it does not bind endogenous estrogens but is constitutively active. researchgate.netnih.gov It plays a role in regulating genes involved in cellular energy metabolism. nih.govresearchgate.net

This compound functions as an antagonist or inverse agonist of ERRγ. researchgate.netresearchgate.net Its binding to the ligand-binding domain of ERRγ inhibits the receptor's high basal constitutive transcriptional activity. nih.govnih.gov Research on 4-hydroxytamoxifen, which serves as a model for this compound's action, has shown that it binds to ERRγ with high affinity (Kd value of 35 nM) and effectively represses transactivation mediated by this receptor. nih.govnih.gov This deactivation is specific to ERRγ, as no significant binding or inhibition of transcriptional activity is observed with ERRα or ERRβ at similar concentrations. nih.gov

The constitutive activity of ERRγ is dependent on its interaction with co-activator proteins, such as the steroid receptor coactivator-1 (SRC-1). researchgate.netnih.gov The binding of this compound or 4-hydroxytamoxifen to ERRγ induces a conformational change that disrupts this critical interaction. nih.govnih.gov In cell-based assays, 4-hydroxytamoxifen was shown to cause a significant, dose-dependent dissociation of the complex between ERRγ and SRC-1. nih.govnih.gov This disruption of the receptor-coactivator complex is a key mechanism underlying the ligand-dependent deactivation of ERRγ's transcriptional function. nih.gov

Interactive Data Table: Effect of 4-Hydroxytamoxifen on ERRγ-SRC-1 Interaction

| Compound | Target Receptor | Effect on SRC-1 Interaction | Half-Maximal Inhibition (IC₅₀) |

|---|---|---|---|

| 4-Hydroxytamoxifen | ERRγ | Disruption of complex | ~2 µM |

| Diethylstilbestrol (B1670540) | ERRγ | Modest disruption | >10 µM |

Source: Data derived from studies on 4-hydroxytamoxifen. nih.govnih.gov

Differential Agonist/Antagonist Properties Across Receptor Subtypes and Cellular Contexts

A defining characteristic of SERMs like this compound is their ability to exert differential effects—acting as an antagonist in some tissues while functioning as an agonist in others. helsinki.fivulcanchem.com This tissue-specific activity is a result of several factors, including the differential expression of ERα and ERβ in various cell types, the specific ligand-induced conformation of the receptor, and the subsequent recruitment of tissue-specific co-activator and co-repressor proteins. helsinki.fi

For example, studies with tamoxifen (B1202) and 4-hydroxytamoxifen have shown that they act as partial agonists/antagonists at ERα but as pure antagonists at ERβ. nih.gov This means that in tissues where ERα is predominant (e.g., the uterus), these compounds can have some estrogen-like (agonist) effects, while in tissues with more ERβ, they exhibit stronger anti-estrogenic (antagonist) properties. nih.govmedchemexpress.com The interaction with ERRγ further adds to this complexity, where this compound acts as an antagonist. researchgate.net This complex pharmacology, where the compound's activity is contingent on the receptor subtype and cellular environment, underlies its classification as a modulator rather than a simple agonist or antagonist. msdmanuals.com

Cellular and Biochemical Mechanisms of E 4 Hydroxytoremifene Action

In Vitro Receptor Transactivation and Reporter Gene Assays

The estrogenic and antiestrogenic properties of (E)-4-Hydroxytoremifene are primarily evaluated using in vitro cell-based assays that measure the transactivation of receptors in response to ligand binding.

Estrogen-responsive human breast cancer cell lines, such as MCF-7, are standard models for assessing the efficacy of SERMs. The parent compound, toremifene (B109984), demonstrates a concentration-dependent inhibitory effect on the growth of MCF-7 cells. nih.gov Studies show that as the concentration of toremifene increases from 1 µM to 10 µM, its inhibitory effect becomes more pronounced, leading to a significant decrease in the percentage of cells in the S and G2/M phases of the cell cycle and an increase in cell death. nih.gov The effects of toremifene have been found to be qualitatively and quantitatively similar to those of tamoxifen (B1202). nih.gov As the active metabolite, this compound is understood to be a more potent antiestrogen (B12405530) than its parent compound. wikipedia.org

The MVLN cell line, a derivative of MCF-7, is specifically engineered to study estrogenic activity. nih.govdntb.gov.uaresearchgate.net These cells contain a reporter system where the firefly luciferase gene is under the control of an estrogen-responsive element (ERE). The binding of an estrogen receptor agonist induces the expression of luciferase, producing a measurable bioluminescent signal. nih.gov This system allows for the sensitive detection of both estrogenic (agonist) and antiestrogenic (antagonist) activity of compounds by measuring the increase or decrease in light output. nih.gov

Reporter gene constructs are crucial tools for dissecting the molecular mechanisms of receptor activation. A commonly used construct features the estrogen-responsive element (ERE) from the Xenopus vitellogenin A2 gene. nih.gov This specific DNA sequence is recognized by the estrogen receptor. When linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) in a plasmid and transfected into cells, it allows for the precise measurement of ER-mediated transcriptional activation. nih.gov

While direct studies on this compound using this reporter are limited, research on the structurally analogous compound, 4-hydroxytamoxifen (B85900) (4-OHT), provides significant insight. In cell-based assays, 4-OHT was shown to inhibit the constitutive transcriptional activity of the orphan nuclear receptor ERRγ by over 75% when using a reporter plasmid containing three copies of the vitellogenin A2 ERE. nih.gov This demonstrates that such reporter systems can be used to identify activities beyond the classical estrogen receptor.

Regulation of Gene Expression by this compound

The ultimate effect of this compound binding to nuclear receptors is the modulation of target gene transcription, which can be both ER-dependent and ER-independent.

The pS2 gene (also known as Trefoil Factor 1, TFF1) is a well-characterized estrogen-responsive gene whose expression is induced by estrogens in ER-positive breast cancer cells like MCF-7. nih.govnih.gov The induction of pS2 mRNA is therefore a reliable biomarker for estrogenic activity. researchgate.net Antiestrogens, such as this compound, are expected to competitively inhibit the estradiol-induced expression of pS2.

Comprehensive gene expression studies in MCF-7 cells comparing the effects of 4-hydroxytamoxifen (4-OHT) and another active tamoxifen metabolite, endoxifen (B1662132), revealed that both compounds regulate a large number of genes. nih.gov A majority of these genes (approximately 74%) were also responsive to estradiol (B170435), confirming their primary action through the ER pathway. nih.gov The gene expression patterns induced by 4-OHT and endoxifen were highly correlated and clustered together, but were distinct from the patterns induced by estradiol alone. nih.gov This suggests that this compound likely produces a similar "antiestrogenic" transcriptional signature by repressing the expression of estrogen-induced genes like pS2.

A significant aspect of the pharmacology of this compound involves its interaction with receptors other than the classical estrogen receptor. It has been identified as an antagonist of the Estrogen-Related Receptor γ (ERRγ). wikipedia.org ERRγ is an orphan nuclear receptor that is constitutively active, meaning it promotes gene transcription without a known natural ligand. wikipedia.org

Studies on the closely related 4-hydroxytamoxifen (4-OHT) have demonstrated that it binds to ERRγ with high affinity and functions as an inverse agonist, deactivating the receptor. nih.govwikipedia.orgnih.govresearchgate.net This binding disrupts the interaction between ERRγ and essential coactivator proteins, thereby abolishing its constitutive transcriptional activity. nih.govnih.govnih.gov This mechanism represents a distinct, non-ER mediated pathway through which this compound can exert its effects on gene expression.

Intracellular Signal Transduction Pathways

The binding of ligands to receptors at the cell surface or within the nucleus initiates cascades of intracellular signals that ultimately control cellular processes like growth, proliferation, and survival. Key signaling pathways implicated in the action of hormones and SERMs in breast cancer include the PI3K/AKT/mTOR and MAPK/ERK pathways. mdpi.commdpi.comresearchgate.net

The PI3K/AKT/mTOR pathway is a critical regulator of cell metabolism, growth, and protein synthesis. mdpi.com The MAPK/ERK pathway is primarily involved in transmitting signals from the cell surface to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. mdpi.com These two pathways are complex and can converge on common downstream targets, such as the eukaryotic translation initiation factor 4B (eIF4B), to control protein synthesis. embopress.orgnih.gov While this compound's primary mechanism is through direct nuclear receptor modulation, its downstream effects on cell cycle and proliferation are ultimately executed through the modulation of these fundamental signaling networks. The specific points of intervention by this compound within these pathways are an area of ongoing investigation.

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound, an active metabolite of the selective estrogen receptor modulator (SERM) toremifene, is understood to exert its primary effects through interaction with estrogen receptors (ERs). drugbank.comcancer.gov While direct studies detailing the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) pathway are not extensively documented, its mechanism can be inferred from the well-established crosstalk between ER signaling and the MAPK cascade. nih.govnih.gov

The MAPK pathways are crucial signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.gov These pathways typically consist of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). researchgate.net In mammals, several distinct MAPK modules have been identified, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. nih.gov

The interaction between ER and MAPK signaling is bidirectional. Growth factor signaling pathways can lead to the activation of MAPK, which in turn can phosphorylate and activate ERα independently of estrogen, contributing to hormone therapy resistance. nih.govoup.com Conversely, estrogen-bound ER can rapidly activate MAPK signaling through non-genomic mechanisms, often initiated at the cell membrane. oup.comoup.com This activation can involve ERα interacting with adaptor proteins like Shc, which recruits other proteins to activate the Ras/Raf/MEK/ERK cascade, ultimately leading to the phosphorylation of downstream targets. oup.com

Given that this compound acts as a SERM, its binding to ERα can either mimic or block the effects of estrogen depending on the target tissue. cancer.gov This modulation of ERα activity directly impacts the signaling nexus between the receptor and the MAPK pathway. Therefore, the cellular effects of this compound are likely influenced by its ability to modulate this crosstalk, thereby affecting MAPK-regulated gene expression and cellular behavior. nih.govnih.gov

| Kinase Tier | Key Components | Primary Function |

| MAP3K | Raf, MEKK, ASK1 | Integrates upstream signals from receptors and GTPases; phosphorylates and activates MAP2Ks. |

| MAP2K | MEK1/2, MKK4/7, MKK3/6 | Dual-specificity kinases that phosphorylate and activate MAPKs on threonine and tyrosine residues. |

| MAPK | ERK1/2, JNK, p38 | The final kinases in the cascade; phosphorylate a wide range of cytoplasmic and nuclear substrates, including transcription factors. |

Crosstalk with Sigma-1 Receptor Signaling

The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER) and mitochondria-associated membranes. nih.govmedchemexpress.com It is not a classical G protein-coupled or ionotropic receptor but functions as an inter-organelle signaling modulator involved in processes like calcium signaling, ion channel function, and cellular stress responses. nih.govmedchemexpress.com

The σ1R modulates the activity of numerous proteins, including ion channels and G protein-coupled receptors, and can be regulated by endogenous steroids like progesterone (B1679170). medchemexpress.com An interaction, whether direct or allosteric, between this compound and the σ1R could influence these downstream pathways. frontiersin.org Such crosstalk could potentially modulate cellular processes beyond those directly governed by estrogen receptor signaling. However, specific studies confirming a significant binding affinity or functional interaction between this compound and the Sigma-1 receptor are needed to fully establish this link.

| Ligand | Type | Binding Affinity (Ki, nM) |

| Haloperidol | Antagonist | 2.3 - 3.0 |

| (+)-Pentazocine | Agonist | 3.1 |

| NE-100 | Antagonist | 0.96 - 4.16 |

| Fluvoxamine | Agonist | 36 |

| PRE-084 | Agonist | 2.2 |

| Siramesine | Agonist | 17 |

This table presents a selection of known Sigma-1 receptor ligands to illustrate the range of compounds that interact with this receptor. The affinity of this compound for the Sigma-1 receptor has not been definitively reported.

Molecular Docking and Computational Biophysical Studies of Ligand-Receptor Complexes

Molecular docking is a powerful computational technique used in drug discovery and molecular biology to predict how a ligand, such as this compound, interacts with a target protein at the atomic level. nih.gov This method simulates the binding process, calculating the binding affinity and predicting the most stable conformation of the ligand-receptor complex. researchgate.netresearchgate.net

The process involves several key steps. First, the three-dimensional structures of the ligand and the target receptor (e.g., the estrogen receptor α ligand-binding domain) are obtained, often from crystallographic data in repositories like the Protein Data Bank. nih.gov Using specialized software, the ligand is then "docked" into the receptor's binding site in numerous possible orientations. mdpi.com These poses are scored based on factors like intermolecular energies, providing a quantitative estimate of binding affinity (e.g., docking score in kcal/mol). researchgate.netmdpi.com

These simulations provide detailed insights into the specific molecular interactions that stabilize the complex, such as:

Hydrogen bonds: Crucial for specificity and affinity. For example, interactions with key residues like Glu353 and Arg394 are vital for binding to the estrogen receptor. researchgate.netresearchgate.net

Hydrophobic interactions: Contacts with nonpolar amino acid residues in the binding pocket.

Van der Waals forces: General attractive or repulsive forces between atoms.

While specific molecular docking studies for this compound were not found in the reviewed literature, numerous studies have successfully applied this methodology to its structural analog, 4-hydroxytamoxifen (4-OHT), to elucidate its binding mode with the estrogen receptor. researchgate.netresearchgate.netmdpi.com Such computational analyses for this compound would be invaluable for comparing its binding characteristics to other SERMs, understanding its tissue-specific agonist versus antagonist activity, and predicting potential off-target interactions, such as with the Sigma-1 receptor.

| Parameter | Description | Example of Potential Finding |

| Binding Energy (ΔG) | The estimated free energy of binding (in kcal/mol); a more negative value indicates stronger affinity. | -10.5 kcal/mol |

| Inhibitory Constant (Ki) | The concentration of ligand required to occupy 50% of the receptors; a lower value indicates higher affinity. | 50 nM |

| Hydrogen Bonds | Number and identity of specific hydrogen bonds formed between the ligand and receptor residues. | 2 H-bonds with Glu353, Arg394 |

| Key Interacting Residues | A list of amino acids in the receptor's binding pocket that make significant contact with the ligand. | Leu346, Ala350, Met421, Leu525 |

This table represents a hypothetical example of data that could be generated from a molecular docking study of this compound with a target receptor.

Structure Activity Relationship Sar of E 4 Hydroxytoremifene and Analogues

Identification of Critical Structural Motifs for Receptor Binding and Efficacy

The biological activity of 4-hydroxytoremifene (B1666333) is dictated by several key structural features inherent to its triphenylethylene (B188826) scaffold. The molecule's interaction with the estrogen receptor (ER) is a highly specific process, contingent on the presence and orientation of these motifs.

First, the phenolic hydroxyl group at the 4-position is of paramount importance. This feature significantly enhances the binding affinity for the estrogen receptor compared to its parent compound, toremifene (B109984). The hydroxylated metabolite of the related compound tamoxifen (B1202), 4-hydroxytamoxifen (B85900) (4-OHT), binds to the ER with an affinity comparable to estradiol (B170435) and is 25-50 times higher than that of tamoxifen itself nih.gov. This increased affinity is a critical factor in the metabolite's potent biological activity.

Second, the basic aminoethoxy side chain is essential for the compound's antagonistic effect on the estrogen receptor. This flexible side chain plays a crucial role in modulating the receptor's conformation upon binding. Structural studies of SERMs bound to the ER have shown that this side chain sterically hinders the repositioning of Helix 12, a key region of the receptor's ligand-binding domain. This obstruction prevents the recruitment of coactivator proteins, which is a necessary step for initiating gene transcription. This mechanism is fundamental to the antiestrogenic activity of triphenylethylene SERMs nih.gov.

Finally, the triphenylethylene core provides the rigid framework that correctly positions the other functional groups within the ER's ligand-binding pocket. The spatial arrangement of the three phenyl rings is crucial for establishing the necessary hydrophobic interactions with amino acid residues in the binding site.

Design and Synthesis of Derivatives for SAR Elucidation

To fully understand the structure-activity relationships of 4-hydroxytoremifene, medicinal chemists design and synthesize a variety of derivatives. This process involves systematically modifying the core structure and evaluating the impact of these changes on receptor binding and functional activity. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The synthesis of triphenylethylene compounds often requires stereoselective methods to isolate the desired geometric isomer. The McMurry reaction, for example, is a well-established method for the stereoselective synthesis of (Z)-4-hydroxytoremifene and (Z)-4-hydroxytamoxifen scilit.comnih.gov. Control over the stereochemistry is essential, as the biological activity of the isomers differs dramatically.

SAR studies on this scaffold typically explore modifications at three main positions:

The Phenyl Rings: Substituents can be introduced onto any of the three phenyl rings to probe for additional interactions within the binding pocket. For example, adding chloro or methoxy (B1213986) groups can alter the electronic properties and steric profile of the molecule, potentially enhancing binding or modulating activity nih.govmdpi.com.

The Aminoethoxy Side Chain: The length, branching, and basicity of the side chain can be altered. Studies on tamoxifen analogues have shown that the nature of the amine and the length of the alkyl chain are critical for antiestrogenic activity.

The Triphenylethylene Core: While less common, modifications to the ethylenic double bond or the core scaffold can be made to explore novel conformations and interactions with the receptor.

By synthesizing series of these novel analogues and assessing their biological profiles, researchers can build a comprehensive map of the structural requirements for optimal activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative structure-activity relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For SERMs like (E)-4-hydroxytoremifene, QSAR models can be developed to predict estrogen receptor binding affinity and antagonist efficacy, thereby guiding the design of new, more potent analogues.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These approaches require the three-dimensional alignment of a series of molecules and calculate their steric and electrostatic fields. A statistical model is then generated to relate variations in these fields to differences in biological activity mdpi.com.

For a series of SERM analogues, a 3D-QSAR model can provide valuable insights:

Predictive Power: A validated QSAR model can predict the biological activity of newly designed compounds before they are synthesized, saving time and resources nih.govnih.gov.

Visualization of SAR: The results are often displayed as 3D contour maps. These maps highlight regions around the molecule where, for example, increased steric bulk or positive electrostatic potential is predicted to increase or decrease activity. This visual feedback is highly informative for medicinal chemists. For instance, a model might indicate that a bulky, electronegative group is favored in a specific region of one of the phenyl rings, guiding the synthesis of the next generation of derivatives.

QSAR studies on related triphenylethylene structures have successfully identified key pharmacophoric features that influence estrogen receptor binding, demonstrating the utility of these predictive models in the development of novel SERMs.

Metabolic Biotransformation Pathways and Metabolite Contributions to Pharmacodynamics

Hepatic Biotransformation of Toremifene (B109984) to (E)-4-Hydroxytoremifene

The major enzyme system responsible for the metabolism of toremifene in human liver microsomes is the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govwikipedia.org This enzyme catalyzes the conversion of toremifene to its hydroxylated and demethylated metabolites. nih.gov Following its formation, this compound can undergo further metabolic processes. For instance, it can be conjugated with glucuronic acid, with 4-hydroxytoremifene (B1666333) glucuronide being identified in human urine. nih.gov Additionally, it is a substrate for sulfotransferase enzymes (SULTs), which increase its water solubility to facilitate excretion. nih.gov

Activity Profile of this compound Compared to Parent Compound and Other Metabolites

The metabolites of toremifene, particularly this compound, are believed to contribute significantly to its clinical activity. wikipedia.org This is largely due to its high affinity for estrogen receptors (ERs) and its potent antiestrogenic effects.

In studies using rat estrogen receptors, this compound demonstrated a significantly higher binding affinity for the ER compared to toremifene and another major metabolite, N-desmethyltoremifene. wikipedia.org While toremifene and N-desmethyltoremifene showed 3-9% and 3-5% of the affinity of estradiol (B170435) for the ER, respectively, this compound exhibited an affinity that was 64–158% that of estradiol. wikipedia.org Furthermore, some in vitro studies have indicated that this compound possesses approximately 100-fold greater antiestrogenic potency than the parent compound, toremifene. wikipedia.org Another metabolite, 4-hydroxy-N-desmethyltoremifene, has also been shown to be strongly antiestrogenic in vitro. wikipedia.org

Table 1: Comparative Estrogen Receptor Affinity of Toremifene and its Metabolites

| Compound | Relative Binding Affinity to Rat ER (% of Estradiol) |

|---|---|

| Toremifene | 3–9% |

| N-Desmethyltoremifene | 3–5% |

| This compound | 64–158% |

Data sourced from in vitro studies using rat estrogen receptors. wikipedia.org

Enzymatic Systems Involved in Hydroxylation Pathways

The hydroxylation of toremifene is a critical metabolic step mediated by specific enzyme systems within the liver. The primary enzymes involved belong to the cytochrome P450 superfamily.

Research has identified that the cytochrome P450 3A (CYP3A) subfamily of enzymes is responsible for the α-hydroxylation of toremifene. acs.orgnih.gov Specifically, human CYP3A4 has been shown to convert toremifene to α-hydroxytoremifene. acs.orgnih.gov This finding is based on studies where toremifene was incubated with a panel of 18 different human cytochrome P450 enzymes, with CYP3A4 being the one to generate a significant amount of the hydroxylated metabolite. acs.orgnih.gov In addition to CYP3A4, other enzymes are involved in the subsequent metabolic phases of this compound. The sulfation of this metabolite is predominantly carried out by the sulfotransferase SULT1A1, with SULT1E1 also capable of this conjugation. nih.govnih.gov

Table 2: Enzymes Involved in the Metabolism of Toremifene and this compound

| Metabolic Step | Enzyme(s) | Function |

|---|---|---|

| Hydroxylation of Toremifene | Cytochrome P450 3A4 (CYP3A4) | Catalyzes the formation of this compound. nih.govwikipedia.org |

| Sulfation of this compound | Sulfotransferase 1A1 (SULT1A1) | Predominantly mediates the sulfation of this compound. nih.govnih.gov |

| Sulfation of this compound | Sulfotransferase 1E1 (SULT1E1) | Also capable of catalyzing the sulfation of this compound. nih.govnih.gov |

Preclinical Mechanistic Investigations of E 4 Hydroxytoremifene

In Vivo Animal Models for Characterizing SERM Activity

Animal models are indispensable for characterizing the complex pharmacology of SERMs like (E)-4-Hydroxytoremifene. These models allow for the assessment of its estrogenic and anti-estrogenic effects in various target tissues, mimicking physiological and pathological states.

Ovariectomized Rodent Models for Estrogen Deficiency Studies

The ovariectomized (OVX) rodent, typically a rat or mouse, is the gold-standard preclinical model for studying the effects of estrogen deficiency, a state analogous to postmenopause in women. Ovariectomy, the surgical removal of the ovaries, leads to a significant decline in circulating estrogen levels, resulting in predictable and well-characterized physiological changes, including uterine atrophy and bone loss. This model is therefore essential for evaluating the tissue-specific estrogenic and anti-estrogenic activities of SERMs.

In the context of this compound, the OVX model is employed to determine its ability to exert estrogen-like protective effects in certain tissues while antagonizing estrogen's proliferative effects in others. Key parameters measured in these studies include changes in uterine wet weight, bone mineral density (BMD), and serum cholesterol levels. For instance, studies with the parent compound, toremifene (B109984), have demonstrated its ability to act as a weak partial agonist and potent antagonist on the mouse uterus.

| Parameter | Rationale | Typical Change Post-Ovariectomy | Desired Effect of an Ideal SERM |

|---|---|---|---|

| Uterine Wet Weight | Indicator of estrogenic stimulation of the uterus. | Decrease (atrophy) | No increase or minimal increase (antagonistic or neutral effect) |

| Bone Mineral Density (BMD) | Measure of bone health and osteoporosis risk. | Decrease (bone loss) | Prevention of bone loss (agonistic effect) |

| Serum Cholesterol | Indicator of cardiovascular health. | Increase in total cholesterol | Decrease or no change (beneficial or neutral effect) |

Assessment of Tissue-Specific Receptor Modulation in Animal Tissues (e.g., Uterus, Bone, Mammary Gland)

A hallmark of SERMs is their ability to exhibit tissue-specific receptor modulation, acting as either estrogen receptor (ER) agonists or antagonists depending on the target organ. Preclinical studies in animal models are designed to meticulously assess these differential effects.

Uterus: In the uterus, an ideal SERM should exhibit antagonistic properties to avoid endometrial hyperplasia and cancer, a known risk associated with unopposed estrogenic stimulation. The effect of this compound on the uterus is a critical component of its preclinical evaluation. For example, its parent compound, toremifene, has been shown to have a potent antagonistic effect on the mouse uterus.

Bone: In bone, a SERM is expected to act as an estrogen agonist to prevent bone loss and maintain bone density. The ovariectomized rat model is particularly useful for these assessments, where changes in bone mineral density in the femur and vertebrae are measured following treatment.

Mammary Gland: In the mammary gland, a SERM should ideally act as an antagonist to inhibit the growth of estrogen-receptor-positive breast cancer cells. The anti-tumor activity of toremifene, the parent drug of this compound, has been demonstrated in 7,12-dimethylbenzanthracene (DMBA)-induced rat mammary tumor models, where it was effective in preventing tumor development.

| Tissue | Desired Activity | Observed/Expected Effects in Animal Models |

|---|---|---|

| Uterus | Antagonist | Inhibition of estrogen-induced uterine growth. |

| Bone | Agonist | Prevention of ovariectomy-induced bone loss. |

| Mammary Gland | Antagonist | Inhibition of mammary tumor growth. |

Advanced Molecular Pathology and Imaging in Preclinical Studies

To delve deeper into the molecular mechanisms underlying the tissue-specific actions of this compound, advanced molecular pathology and imaging techniques are employed. These methods allow for the visualization and quantification of changes in protein and gene expression within the tissue microenvironment.

Immunohistochemistry and Immunofluorescence for Protein Expression Analysis

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to detect the presence and localization of specific proteins within tissue sections. In the context of this compound research, these methods can be used to:

Assess Estrogen Receptor Expression: Determine the levels and cellular localization of ERα and ERβ in target tissues.

Evaluate Proliferation Markers: Measure the expression of proteins like Ki-67 to assess the proliferative or anti-proliferative effects of the compound.

Analyze Apoptosis Markers: Detect proteins such as cleaved caspase-3 to determine if the compound induces programmed cell death.

Investigate Co-regulator Proteins: Examine the expression and localization of co-activator and co-repressor proteins that modulate ER activity. For instance, SERMs like 4-hydroxytamoxifen (B85900) have been shown to elevate the steady-state levels of coactivators SRC-1 and SRC-3.

In Situ Hybridization for Gene Expression Localization

In situ hybridization (ISH) is a technique that allows for the localization of specific messenger RNA (mRNA) sequences within cells and tissues. This provides valuable information about where a particular gene is being actively transcribed. In preclinical studies of this compound, ISH can be utilized to:

Map ER Gene Expression: Visualize the distribution of cells expressing ERα and ERβ mRNA.

Analyze Estrogen-Responsive Genes: Determine the effect of this compound on the transcription of estrogen-regulated genes in different tissues.

Identify Novel Gene Targets: Discover new genes that are regulated by this compound in a tissue-specific manner.

| Technique | Target Molecule | Information Gained | Example Application |

|---|---|---|---|

| Immunohistochemistry (IHC) | Protein | Protein expression and localization | Assessing Ki-67 expression in mammary tumors to evaluate anti-proliferative effects. |

| Immunofluorescence (IF) | Protein | High-resolution protein localization and co-localization | Visualizing the subcellular localization of ERα in uterine cells. |

| In Situ Hybridization (ISH) | mRNA | Gene expression localization | Mapping the expression of estrogen-responsive genes in bone tissue. |

Emerging Research Directions and Future Avenues for E 4 Hydroxytoremifene Research

Discovery of Novel Downstream Effectors and Signaling Networks

The primary mechanism of (E)-4-Hydroxytoremifene involves its interaction with estrogen receptors, acting as an agonist or antagonist depending on the target tissue. This tissue specificity is dictated by the unique conformation the receptor adopts upon ligand binding, which in turn determines the recruitment of various co-regulatory proteins (co-activators or co-repressors) to the receptor complex nih.govpatsnap.com. This differential recruitment modulates the transcription of a wide array of estrogen-responsive genes.

Beyond its classical interaction with ERs, 4-hydroxytoremifene (B1666333) has been identified as an antagonist of the orphan nuclear receptor, estrogen-related receptor gamma (ERRγ). ERRγ is a constitutively active transcription factor that plays a significant role in regulating cellular metabolism and energy homeostasis bmbreports.org. Its activity is implicated in diverse physiological processes, and its dysregulation is linked to various diseases researchgate.netnih.gov. The antagonism of ERRγ by this compound represents a significant, ER-independent signaling axis. Research into the downstream effects of ERRγ modulation has identified several key signaling pathways. For instance, in neuronal cells, ERRγ has been shown to regulate the dopaminergic phenotype by activating the GSK3β/NFAT signaling pathway nih.gov. In the liver, ERRγ is a downstream mediator of glucagon (B607659) action and influences gluconeogenesis through the cAMP-response element-binding protein-CRTC2 pathway researchgate.net.

Future research will likely focus on using unbiased, large-scale approaches like proteo-transcriptomics to map the global cellular response to this compound treatment. Such studies could identify novel downstream effector proteins and signaling cascades, such as the Akt/mTOR/HIF-1 pathway, which are central to cell growth and metabolism and are often modulated in cancer nih.govthermofisher.com. Morphoproteomics, the immunohistochemical analysis of key proteins in signaling pathways, could also serve to identify activated pathways, such as the mTORC2/Akt and NF-κB pathways, in specific cellular contexts following treatment nih.gov.

| Potential Signaling Pathway | Associated Target | Potential Downstream Effects | Reference |

| Estrogen Receptor Signaling | Estrogen Receptor (ER) | Modulation of estrogen-responsive gene transcription through recruitment of co-activators/co-repressors. | nih.govpatsnap.com |

| ERRγ Signaling | Estrogen-Related Receptor γ (ERRγ) | Regulation of cellular metabolism, energy homeostasis, and differentiation. | bmbreports.orgresearchgate.netnih.gov |

| GSK3β/NFAT Signaling | ERRγ | Regulation of dopaminergic neuronal phenotype. | nih.gov |

| Akt/mTOR Signaling | - | Regulation of protein synthesis, cell growth, and proliferation. | nih.govthermofisher.comnih.govnih.gov |

| NF-κB Signaling | - | Involvement in inflammation, immunity, and cell survival. | nih.gov |

Investigation of Selective Target Engagement in Specific Cell Types

A defining characteristic of SERMs, including this compound, is their ability to exert tissue-specific or cell-specific effects nih.govwikipedia.org. This selectivity is a complex phenomenon governed by several factors:

Expression of ER Subtypes: The differential expression of ERα and ERβ in various tissues is a key determinant of the cellular response to a SERM nih.govpatsnap.com.

Co-regulator Protein Profiles: Each cell type possesses a unique milieu of co-activator and co-repressor proteins. The specific conformation induced in the ER by this compound dictates which of these co-regulators are recruited, leading to a cell-specific transcriptional output nih.gov.

Target Gene Specificity: Research has shown that SERMs can modulate different target genes to varying extents even within a single cell type. For example, in Ishikawa endometrial adenocarcinoma cells, the SERM 4-hydroxytamoxifen (B85900) (a close structural analog of 4-hydroxytoremifene) and other SERMs demonstrated different efficacies in inducing the expression of alkaline phosphatase versus the progesterone (B1679170) receptor, both of which are ER target genes nih.gov.

The dual targeting of ER and ERRγ by this compound adds another layer of complexity to its cell-specific activity. ERRγ itself exhibits distinct and sometimes opposing functions depending on the tissue. For instance, overexpression of ERRγ is associated with liver cancer and type II diabetes, while its reduced expression is linked to gastric cancer and obesity researchgate.netnih.gov. Therefore, the effect of this compound in a given cell will depend on the relative expression and activity of both ER subtypes and ERRγ, as well as the downstream signaling networks present in that cell. Future investigations will require detailed analysis in a panel of diverse cell lines (e.g., breast, endometrial, liver, bone) to fully characterize the compound's selective engagement and downstream functional consequences.

| Tissue/Organ | Reported Role/Association of ERRγ | Reference |

| Liver | Overexpression linked to liver cancer, oxidative injury, and regulation of gluconeogenesis. | researchgate.net |

| Pancreas | Overexpression related to type II diabetes. | researchgate.net |

| Brain | Reduced expression may cause neuropsychological dysfunction; regulates dopaminergic neuronal phenotype. | researchgate.netnih.gov |

| Stomach | Decreased expression associated with gastric cancer. | researchgate.net |

| Fat Cells | Reduced expression linked to obesity. | researchgate.net |

| Bone | Acts as a negative regulator of osteoclastogenesis. | bmbreports.org |

Application of Advanced High-Throughput Screening and Proteomics Methodologies

Modern drug discovery and mechanism-of-action studies are increasingly reliant on advanced, large-scale methodologies. For a compound like this compound, these techniques offer powerful avenues for identifying novel targets and understanding its complete cellular impact.

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify molecules with a specific biological activity nih.gov. HTS assays can be designed to find new modulators of the estrogen receptor or ERRγ. For example, fluorescence polarization (FP) based assays, which measure the binding of a fluorescently labeled ligand to a receptor, are suitable for HTS and can identify compounds that compete with this compound for binding to its targets researchgate.netnih.gov. Such screens could uncover novel chemical scaffolds with SERM activity or identify compounds that synergize with this compound researchgate.netacs.org.

| Methodology | Principle | Application for this compound Research | Reference |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for a specific biological activity. | Discovery of novel ER/ERRγ modulators; identification of synergistic compounds. | nih.govresearchgate.netacs.org |

| Fluorescence Polarization (FP) Assay | Measures the binding of a fluorescent ligand to a target protein based on changes in the polarization of emitted light. | A specific HTS method to screen for compounds that bind to ER or ERRγ. | researchgate.netnih.gov |

| Thermal Proteome Profiling (TPP) / CETSA | Drug binding alters the thermal stability of target proteins. Mass spectrometry is used to identify stabilized proteins across the proteome. | Unbiased identification of direct binding targets and downstream pathway components affected by this compound in living cells. | nih.govd-nb.infoembopress.orgdundee.ac.uk |

Development of Novel Research Tools and Probes Based on this compound Scaffold

The chemical structure of this compound, like other triphenylethylenes, serves as a versatile scaffold that can be chemically modified to create sophisticated research tools and probes nih.govmdpi.com. The development of such probes is crucial for dissecting the compound's mechanism of action, visualizing its subcellular localization, and identifying its binding partners.

A key strategy is the synthesis of fluorescently-tagged derivatives. Studies have successfully demonstrated the synthesis of conjugates of 4-hydroxytamoxifen, a closely related SERM, with various fluorescent dyes such as BODIPY-FL and Alexa Fluor nih.govnih.govrose-hulman.edu. The synthesis involves creating an analogue of the parent compound with a linker that can be covalently attached to a fluorophore nih.gov. These fluorescent probes enable direct visualization of the compound within cells using fluorescence microscopy, providing valuable information on its uptake, distribution, and potential accumulation in specific organelles nih.gov.

Another powerful approach is the creation of biotinylated probes. Biotin (B1667282) can be attached to the this compound scaffold via a linker arm. When introduced into cell lysates or intact cells, this probe will bind to its target proteins. The strong and highly specific interaction between biotin and avidin (B1170675) (or streptavidin) can then be exploited to "pull down" the probe along with its bound proteins. These interacting proteins can subsequently be identified by mass spectrometry. This affinity purification strategy is invaluable for confirming known targets and discovering novel binding partners. The synthesis of such probes involves standard bioconjugation techniques, such as coupling biotin to a reactive group (e.g., an amine) incorporated into the scaffold nih.gov.

The development of these and other molecular probes, such as photo-affinity labels or isotopically-labeled versions, from the this compound scaffold will be instrumental in advancing our understanding of its complex biology purdue.eduoup.com.

| Probe Type | Modification | Principle of Use | Research Application | Reference |

| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., BODIPY-FL, Alexa Fluor). | The probe's location is visualized in cells using fluorescence microscopy. | Studying subcellular localization, uptake, and transport of this compound. | nih.govnih.govrose-hulman.edu |

| Affinity Probe | Covalent attachment of a high-affinity tag, such as biotin. | The probe and its binding partners are isolated from cell lysates using streptavidin-coated beads for subsequent analysis (e.g., by mass spectrometry). | Identification of direct protein binding partners (target deconvolution). | nih.gov |

| Photo-affinity Label | Incorporation of a photo-reactive group. | Upon UV irradiation, the probe forms a covalent bond with its binding target, allowing for more stringent purification. | Covalently trapping and identifying binding partners, including transient interactors. | - |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the stereochemical purity of (E)-4-Hydroxytoremifene in synthetic samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for separating (E) and (Z) isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should be used to confirm stereochemistry by analyzing coupling constants and chemical shifts. Cross-validate results with literature data from SciFinder or Reaxys to ensure consistency with known spectra .

- Data Reference : In synthetic studies, HPLC retention times and NMR peak integration ratios (e.g., 70% Z-isomer vs. 30% E-isomer) are standard metrics for purity assessment .

Q. How should researchers design in vitro bioactivity assays for this compound to evaluate its estrogen receptor (ER) modulation efficacy?

- Methodological Answer : Use ER-positive cell lines (e.g., MCF-7) in competitive binding assays with -estradiol as a tracer. Include tamoxifen as a positive control. Dose-response curves (0.1–10 µM) should quantify IC values. Replicate experiments in triplicate and normalize data to vehicle controls. Validate findings with Western blotting for ERα phosphorylation status .

- Data Reference : Recent studies report IC values of 5.55 nM for this compound in ER-binding assays, with significant inhibition (<0.01 p-value) compared to controls .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for permeability) and lab coats. For powder handling, employ fume hoods with HEPA filters. Store the compound in amber vials under inert gas (argon) at -20°C. In case of exposure, rinse skin/eyes with PBS buffer and consult SDS guidelines for emergency protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Conduct parallel studies comparing hepatic microsomal stability (in vitro) with rodent plasma pharmacokinetics (in vivo). Use LC-MS/MS to quantify parent compound and metabolites. Adjust for species-specific cytochrome P450 activity. Apply compartmental modeling (e.g., non-linear mixed-effects) to reconcile discrepancies in bioavailability and half-life .

- Data Reference : In-vivo studies show a 2.07-fold reduction in plasma concentration compared to in vitro predictions, suggesting first-pass metabolism as a key variable .

Q. What experimental strategies optimize the McMurry reaction for synthesizing this compound with minimal Z-isomer contamination?

- Methodological Answer : Use low-temperature conditions (-78°C) with titanium(IV) chloride and zinc dust. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify via flash chromatography with gradient elution (5–20% methanol in dichloromethane). Characterize intermediates with FT-IR to confirm ketone-to-alkene conversion .

Q. How should researchers address variability in this compound’s antiproliferative effects across cancer cell lines?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) of responsive vs. non-responsive cell lines to identify ER co-regulators (e.g., SRC-3, FOXA1). Use siRNA knockdown to validate target genes. Incorporate multiplex assays (e.g., Luminex) to quantify cytokine secretion, which may modulate ER activity. Statistical analysis should include ANOVA with post-hoc Tukey tests to assess significance .

Q. What methodologies validate the combination of this compound with aromatase inhibitors in endocrine-resistant breast cancer models?

- Methodological Answer : Develop xenograft models using patient-derived endocrine-resistant cells. Administer this compound (1 mg/kg/day) with letrozole (2.5 mg/kg/day) via oral gavage. Monitor tumor volume biweekly and harvest tissues for IHC analysis of ERα, Ki-67, and caspase-3. Use synergy scoring (e.g., Chou-Talalay method) to quantify combinatorial effects .

Data Presentation and Analysis Guidelines

- Raw Data Management : Append large datasets (e.g., RNA-seq, pharmacokinetic curves) as supplementary files. In the main text, summarize key metrics (mean ± SEM, n=3) .

- Statistical Rigor : Report p-values with exact figures (e.g., p=0.007) instead of thresholds (e.g., p<0.05). Use GraphPad Prism for ANOVA and regression analysis .

- Critical Evaluation : Discuss limitations such as batch-to-batch isomer variability or cross-reactivity in ER assays. Propose follow-up experiments (e.g., cryo-EM for ER-ligand interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.